
PROTAC BET-binding moiety 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BET-binding moiety 1 is a key intermediate used in the synthesis of high-affinity BET inhibitors. BET proteins, which include BRD2, BRD3, BRD4, and BRDT, are epigenetic “readers” that play a crucial role in regulating gene transcription. PROTACs, or proteolysis-targeting chimeras, are heterobifunctional molecules designed to degrade target proteins by hijacking the ubiquitin-proteasome system. This technology has emerged as a novel therapeutic paradigm in recent years .
Scientific Research Applications
PROTAC BET-binding moiety 1 has a wide range of scientific research applications. In chemistry, it is used to study the degradation of BET proteins and their role in gene transcription. In biology, it is used to investigate the regulation of gene expression and the role of BET proteins in various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer and other diseases. In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
PROTACs work by binding to the target protein and inducing subsequent proteasomal degradation . They inhibit the whole biological function of the target protein . PROTACs compensate for limitations that transcription factors, nuclear proteins, and other scaffolding proteins are difficult to handle with traditional small-molecule inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BET-binding moiety 1 involves several steps, including the preparation of the protein-of-interest binding moiety, the linker, and the E3 ubiquitin ligase binding moiety. The synthetic route typically involves the use of click chemistry, which allows for the efficient and selective assembly of the different components under near-physiological conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: PROTAC BET-binding moiety 1 undergoes various chemical reactions, including substitution and click chemistry reactions. Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), is commonly used to assemble the different components of the PROTAC molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include azides, alkynes, and copper catalysts. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .
Major Products: The major product formed from these reactions is the fully assembled PROTAC molecule, which includes the BET-binding moiety, the linker, and the E3 ubiquitin ligase binding moiety .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PROTAC BET-binding moiety 1 include other PROTACs that target BET proteins, such as MZ1 and ARV-771. These compounds also utilize the ubiquitin-proteasome system to degrade BET proteins .
Uniqueness: this compound is unique in its high affinity for BET proteins and its ability to selectively degrade these proteins. This selectivity allows for targeted modulation of gene expression with minimal off-target effects, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSICVZUZCUHARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
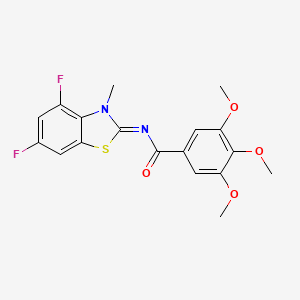
![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)
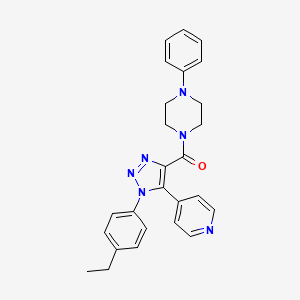
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)
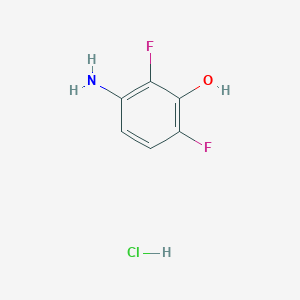
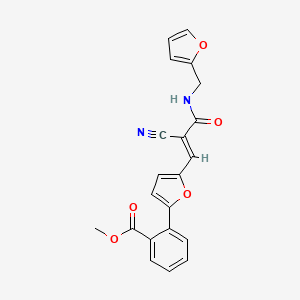
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2556030.png)

![2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone](/img/structure/B2556033.png)
![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)
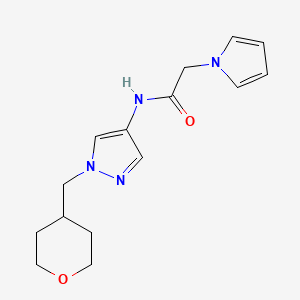
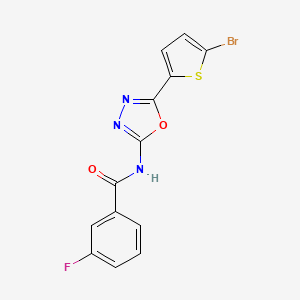
![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)
